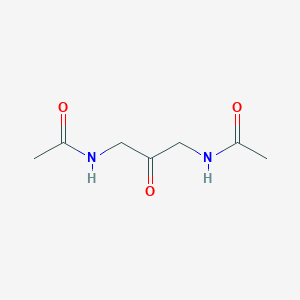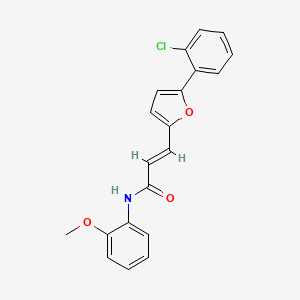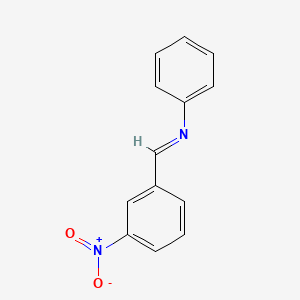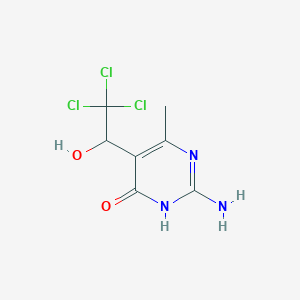
2-Amino-6-methyl-5-(2,2,2-trichloro-1-hydroxyethyl)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,4,6-trichloropyrimidine, the pyrimidine ring is constructed through nucleophilic substitution reactions.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using ammonia or amines under controlled conditions.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, typically using oxidizing agents like hydrogen peroxide or catalytic systems.
Addition of the Trichloroethyl Group: The trichloroethyl group is added through alkylation reactions, using reagents such as trichloroethanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the amino and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, oxo derivatives, and reduced trichloroethyl compounds.
Applications De Recherche Scientifique
2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups enable it to form hydrogen bonds and interact with enzymes and receptors. The trichloroethyl group may enhance its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biological processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-AMINO-4-METHYLPYRIMIDINE: Lacks the hydroxy and trichloroethyl groups, resulting in different chemical properties and applications.
6-HYDROXY-4-METHYLPYRIMIDINE: Lacks the amino and trichloroethyl groups, affecting its reactivity and biological activity.
5-TRICHLOROETHYL-2-AMINOPYRIMIDINE: Similar structure but without the hydroxy group, leading to variations in its chemical behavior.
Uniqueness
2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trichloroethyl group, in particular, sets it apart from other pyrimidine derivatives, offering unique opportunities for research and development.
Propriétés
Numéro CAS |
99513-12-9 |
|---|---|
Formule moléculaire |
C7H8Cl3N3O2 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
2-amino-4-methyl-5-(2,2,2-trichloro-1-hydroxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8Cl3N3O2/c1-2-3(4(14)7(8,9)10)5(15)13-6(11)12-2/h4,14H,1H3,(H3,11,12,13,15) |
Clé InChI |
PXOFZIBJEILWRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)N)C(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


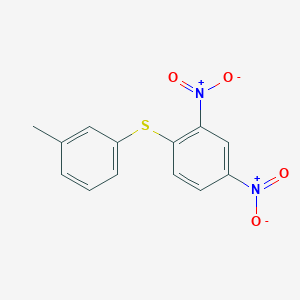


![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11950678.png)


